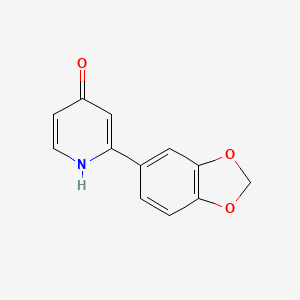
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%, also known as 4-Methyl-2-methoxyphenylnicotinic acid, is a phenolic compound used in a wide range of scientific research applications. It is an important chemical intermediate in the synthesis of pharmaceuticals, biochemicals, and other compounds. 4-Methyl-2-methoxyphenylnicotinic acid has been studied extensively in the laboratory and is widely used in research due to its unique properties and potential applications.
科学的研究の応用
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a corrosion inhibitor in metalworking fluids, and as a precursor in the synthesis of pharmaceuticals and biochemicals. It has also been used in the synthesis of fluorescent dyes and in the development of new materials. In addition, this compoundethoxyphenylnicotinic acid is used in the synthesis of polymers and other polymeric materials, and in the development of new catalysts.
作用機序
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also thought to act as an anti-inflammatory agent, reducing inflammation and promoting the healing of wounds. Additionally, it is believed to be involved in signal transduction pathways, regulating the expression of genes and proteins involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compoundethoxyphenylnicotinic acid has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to reduce the risk of cardiovascular disease, improve cognitive function, and protect against oxidative stress. In addition, it has been shown to modulate the immune system and reduce the risk of certain diseases.
実験室実験の利点と制限
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some limitations to using this compoundethoxyphenylnicotinic acid in laboratory experiments. It is not compatible with aqueous solutions, and it is not very soluble in organic solvents. Additionally, it is not very soluble in some common laboratory solvents, such as methanol and ethanol.
将来の方向性
There are a number of potential future directions for the use of 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid. One potential direction is the development of new pharmaceuticals and biochemicals based on its unique properties. Additionally, it could be used in the development of new materials, such as polymers, and in the synthesis of fluorescent dyes and catalysts. Furthermore, it could be used in the development of new treatments for diseases, such as cancer and cardiovascular disease, and in the development of new methods for signal transduction. Finally, it could be used in the development of new methods for the detection and diagnosis of diseases.
合成法
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 2-methoxy-5-methylphenol and nicotinic acid. This reaction yields 4-methyl-2-methoxyphenylnicotinic acid as the main product. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol and nicotinamide, the reaction of 2-methoxy-5-methylphenol and nicotinic acid ester, and the reaction of 2-methoxy-5-methylphenol and nicotinic acid chloride.
特性
IUPAC Name |
4-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYHWNHCXCMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692546 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-40-0 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














